2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide
Description
2-Chloro-N-(2-ethylphenyl)-4-nitrobenzamide (Molecular Formula: C₁₅H₁₃ClN₂O₃) is a nitro-substituted benzamide derivative characterized by a chloro group at position 2, a nitro group at position 4 on the benzamide ring, and a 2-ethylphenyl group attached to the amide nitrogen (Figure 1). Its structure has been validated via SMILES (CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)N+[O-])Cl) and InChIKey (UXBLPOMKLGLLBB-UHFFFAOYSA-N) . The compound’s molecular geometry and electronic properties are influenced by the perpendicular orientation of the amide and aryl planes, as observed in similar benzamide derivatives via DFT calculations .
Properties
CAS No. |
303790-65-0 |
|---|---|
Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-10-5-3-4-6-14(10)17-15(19)12-8-7-11(18(20)21)9-13(12)16/h3-9H,2H2,1H3,(H,17,19) |
InChI Key |
UXBLPOMKLGLLBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-N-(2-ethylphenyl)-4-aminobenzamide.
Oxidation: Formation of 2-chloro-N-(2-ethylphenyl)-4-nitrobenzoic acid.
Scientific Research Applications
2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs of 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide, highlighting structural differences and their implications:
Key Observations:
- Substituent Position and Electronic Effects : The nitro group at position 4 enhances electron-withdrawing effects, stabilizing the benzamide core. Chloro groups at position 2 (as in the target compound) introduce steric hindrance and moderate lipophilicity compared to bromo analogs .
- N-Substituent Diversity: The 2-ethylphenyl group in the target compound provides a branched alkyl chain, contrasting with diphenylethyl (bulkier, hydrophobic) or cyanomethyl (small, polar) groups. Ethoxy substituents (e.g., in 4-ethoxyphenyl derivatives) improve solubility but reduce thermal stability .
Biological Activity
2-Chloro-N-(2-ethylphenyl)-4-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O3 and a molecular weight of approximately 304.73 g/mol. Its structure features a chloro group, a nitro group, and an amide linkage, making it a subject of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its enzyme inhibition properties and potential therapeutic applications.
Chemical Structure and Properties
The compound's unique structure includes:
- Chloro group : Enhances reactivity.
- Nitro group : Increases biological activity.
- Benzamide core : Provides a stable framework for further modifications.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties, particularly against various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of α-glucosidase and α-amylase, which are critical in carbohydrate metabolism.
Table 1: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-Glucosidase | Competitive | 5.0 |
| α-Amylase | Non-competitive | 7.5 |
The compound's mechanism of action appears to involve interactions with active site residues of these enzymes, leading to altered enzymatic function and potential therapeutic effects in conditions like diabetes .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Its interaction with specific protein targets could disrupt cancer cell proliferation pathways. For example, it has been observed to inhibit growth in several cancer cell lines, although further research is needed to confirm these effects and elucidate the underlying mechanisms.
Study on Antidiabetic Potential
A study conducted by researchers synthesized various derivatives of 4-nitrobenzamide compounds, including this compound. The study utilized molecular docking simulations to predict binding affinities with target enzymes. The results indicated significant binding interactions that correlate with enzyme inhibition activities observed in vitro .
Table 2: Binding Affinity Data
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | α-Glucosidase | -8.5 |
| α-Amylase | -7.9 |
This study highlights the therapeutic potential of the compound in managing diabetes through enzyme inhibition.
The mechanism of action for this compound primarily involves its binding to enzyme active sites, leading to competitive or non-competitive inhibition depending on the target. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl) groups facilitates these interactions by stabilizing the transition state during enzyme catalysis .
Q & A
Q. What synthetic methodologies are effective for preparing 2-chloro-N-(2-ethylphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling 4-nitrobenzoyl chloride with 2-ethylaniline derivatives under controlled conditions. Key steps include:
- Amide bond formation : React 4-nitrobenzoyl chloride with 2-ethylaniline in dichloromethane (DCM) or benzene, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification : Short-column chromatography (neutral Al₂O₃) or recrystallization improves purity .
- Optimization variables :
| Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|
| DCM | 0–20°C | TEA | ~75–85 |
| Benzene | Reflux | None | ~60–70 |
| Higher yields are achieved in DCM due to better solubility and milder conditions . |
Q. Which analytical techniques are essential for characterizing this compound, and how are data interpreted?
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and amide NH (δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and nitro group (C-NO₂, δ ~150 ppm) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields or selectivity when synthesizing this compound under varying conditions?
- Systematic optimization : Use Design of Experiments (DOE) to test variables like solvent polarity (DCM vs. benzene), temperature (0°C vs. reflux), and catalyst loading (TEA equivalents) .
- Byproduct analysis : LC-MS or TLC monitors side reactions (e.g., hydrolysis of nitro groups or incomplete amidation). Adjust stoichiometry to minimize unreacted starting materials .
- Contradiction resolution : Compare spectral data with literature (e.g., unexpected peaks may indicate isomerization or impurities) .
Q. What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction?
- Single-crystal growth : Recrystallize from ethanol/water mixtures to obtain diffraction-quality crystals .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 200 K. Measure 25.7 data-to-parameter ratio for accuracy .
- Refinement : Software like SHELXL refines anisotropic displacement parameters. Validate with R-factor (<0.05) and residual electron density maps .
Q. How can computational chemistry predict the biological activity of this compound?
- Molecular docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina. The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .
- Pharmacophore modeling : Identify critical interaction sites (e.g., chloro and nitro groups for H-bonding or π-π stacking) .
- ADMET profiling : Predict solubility (LogP ~3.2) and metabolic stability via cytochrome P450 interactions .
Q. What experimental approaches evaluate the potential enzyme inhibitory effects of this compound?
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
